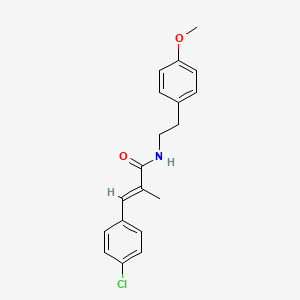
3-(4-Chlorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-methyl-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-methyl-2-propenamide is an organic compound characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a propenamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-methyl-2-propenamide typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenethylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-methyl-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydroxide ions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical processes and applications .
科学的研究の応用
3-(4-Chlorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-methyl-2-propenamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-methyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
(2E)-3-(4-Chlorophenyl)-2-(4-methoxyphenyl)-2-propenoic acid: This compound shares similar structural features but differs in its functional groups and reactivity.
(4-Chlorophenyl)(3-phenyl-2-oxiranyl)methanone: Another structurally related compound with distinct chemical properties and applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
特性
CAS番号 |
76691-25-3 |
|---|---|
分子式 |
C19H20ClNO2 |
分子量 |
329.8 g/mol |
IUPAC名 |
(E)-3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C19H20ClNO2/c1-14(13-16-3-7-17(20)8-4-16)19(22)21-12-11-15-5-9-18(23-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,21,22)/b14-13+ |
InChIキー |
FMTTZUUADYFDKN-BUHFOSPRSA-N |
異性体SMILES |
C/C(=C\C1=CC=C(C=C1)Cl)/C(=O)NCCC2=CC=C(C=C2)OC |
正規SMILES |
CC(=CC1=CC=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14447153.png)

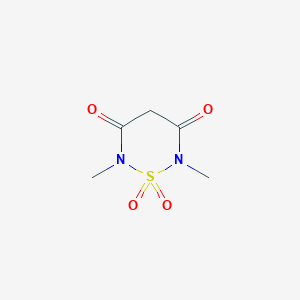
![1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14447170.png)

![4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine](/img/structure/B14447185.png)
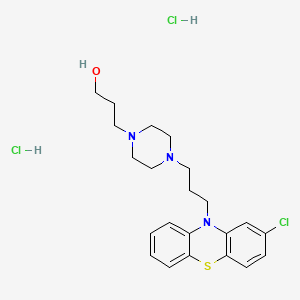
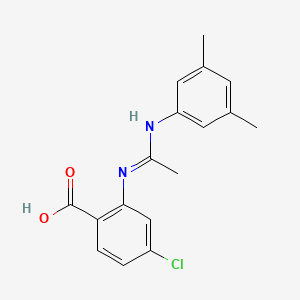
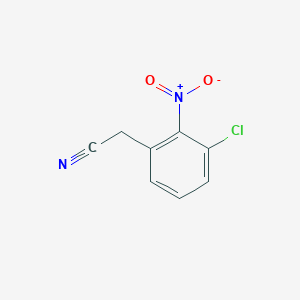

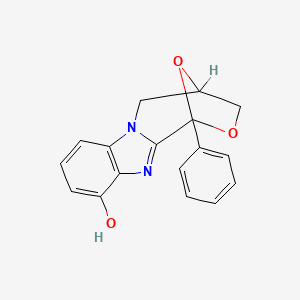
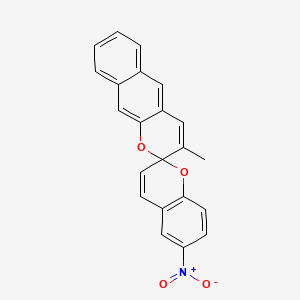
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
